molecular formula C12H6O3 B045246 1,8-Naphthalic anhydride CAS No. 81-84-5

1,8-Naphthalic anhydride

Cat. No. B045246
CAS RN: 81-84-5
M. Wt: 198.17 g/mol
InChI Key: GRSMWKLPSNHDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084090B2

Procedure details

A 3-L flask equipped with a stirrer, cooling tube and thermometer was purged by nitrogen gas. 55.2 g (770 mmol) of hydroxylamine-hydrochloride (purity of 97%) and 1.2 L of pyridine were added to the flask and were stirred to dissolve at room temperature under nitrogen atmosphere. To the stirred mixture, 138.7 g (700 mmol) of 1,8-naphthalenedicarboxylic anhydride was added. The stirred mixture was heated at 40° C. for 1 hour and subsequently was heated at 70° C. for 1 hour. After stirring at 90° C. for 1 hour, the reaction mixture was cooled to room temperature with stirring. The resulting crystalline solid was filtered off and washed with 5% by weight of acetic acid aqueous solution and dried at 80° C. for 20 hours under a reduced pressure to yield 120.7 g (81%) of N-hydroxynaphthalimide with yellow color.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[C:4]12[C:17](=[O:18])O[C:14](=[O:15])[C:12]3=[C:13]1[C:8](=[CH:9][CH:10]=[CH:11]3)[CH:7]=[CH:6][CH:5]=2>N1C=CC=CC=1>[CH:6]1[CH:5]=[C:4]2[C:17]([N:2]([OH:3])[C:14]([C:12]3=[CH:11][CH:10]=[CH:9][C:8](=[C:13]23)[CH:7]=1)=[O:15])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.2 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
138.7 g
Type
reactant
Smiles
C12=CC=CC3=CC=CC(=C13)C(=O)OC2=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling tube
CUSTOM
Type
CUSTOM
Details
thermometer was purged by nitrogen gas
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve at room temperature under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
subsequently was heated at 70° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at 90° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting crystalline solid was filtered off
WASH
Type
WASH
Details
washed with 5% by weight of acetic acid aqueous solution
CUSTOM
Type
CUSTOM
Details
dried at 80° C. for 20 hours under a reduced pressure
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 120.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.